3,4-Dibromobenzaldehyde

Vue d'ensemble

Description

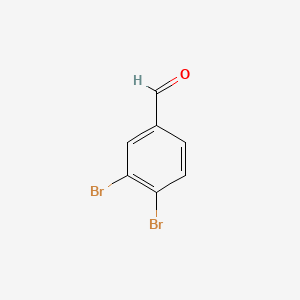

3,4-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O . It is used in the preparation of isomeric branched pi-conjugated systems with terminal alkyne by reacting with 4-(triisopropylsilylethynyl) phenylacetylene .

Synthesis Analysis

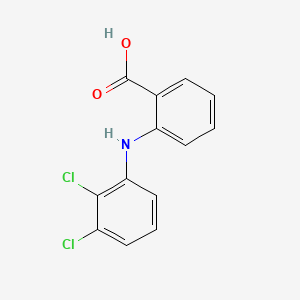

The synthesis of 3,4-Dibromobenzaldehyde involves a multi-step reaction . The first step involves the use of concentrated sulfuric acid and sodium nitrate at a temperature of 15 - 20 °C. The second step involves the use of sodium dithionite (Na2S2O4) and water .Molecular Structure Analysis

The molecular structure of 3,4-Dibromobenzaldehyde consists of a benzene ring with two bromine atoms and one aldehyde group attached to it . The average mass of the molecule is 263.914 Da and the monoisotopic mass is 261.862885 Da .Chemical Reactions Analysis

3,4-Dibromobenzaldehyde is used in the preparation of isomeric branched pi-conjugated systems with terminal alkyne by reacting with 4-(triisopropylsilylethynyl) phenylacetylene .Physical And Chemical Properties Analysis

3,4-Dibromobenzaldehyde is a crystalline powder or lump with a melting point of 67.0-75.0°C . It is insoluble in water . The compound is air-sensitive and incompatible with strong oxidizing agents .Applications De Recherche Scientifique

Synthesis of Pi-Conjugated Systems

3,4-Dibromobenzaldehyde: is utilized in the synthesis of isomeric branched pi-conjugated systems . These systems are significant in the study of organic semiconductors, which have applications in electronic devices like organic light-emitting diodes (OLEDs) and solar cells . The compound reacts with 4-(triisopropylsilylethynyl) phenylacetylene to form these complex structures, showcasing its role in advancing materials science.

Organic Synthesis Intermediates

As an aldehyde with two bromine substituents, 3,4-Dibromobenzaldehyde serves as a versatile intermediate in organic synthesis. It can be used to create various aryl halide compounds , which are essential in cross-coupling reactions to form carbon-carbon bonds, a fundamental process in pharmaceuticals and agrochemicals production .

Photophysical Studies

The compound’s structure allows for its use in photophysical studies. Researchers can explore the photophysical properties of 3,4-Dibromobenzaldehyde derivatives, which is crucial for developing new photoactive materials. These materials have potential applications in photodynamic therapy and as photosensitizers in environmental cleanup processes .

Ligand Synthesis for Catalysis

3,4-Dibromobenzaldehyde: can be used to synthesize ligands for transition metal catalysis. These ligands, when coordinated with metals, form complexes that catalyze important reactions in organic chemistry, such as hydroformylation and hydrogenation , which are key steps in the synthesis of fine chemicals .

Molecular Electronics

The bromine atoms in 3,4-Dibromobenzaldehyde make it a candidate for use in molecular electronics. It can be incorporated into molecular wires and switches, which are the building blocks of molecular electronic devices. These devices represent a step towards the miniaturization of electronic components beyond the limits of traditional silicon-based technology .

Chemical Education

Lastly, 3,4-Dibromobenzaldehyde can be employed in chemical education as a model compound to teach advanced organic synthesis techniques. Its reactivity and the transformations it can undergo make it an excellent example for demonstrating halogenation , nucleophilic addition , and condensation reactions in an educational setting .

Safety and Hazards

3,4-Dibromobenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors of this compound and to avoid contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Mécanisme D'action

Target of Action

This compound is a derivative of benzaldehyde, which is known to interact with various biological targets, but the specific targets of 3,4-Dibromobenzaldehyde remain to be identified .

Mode of Action

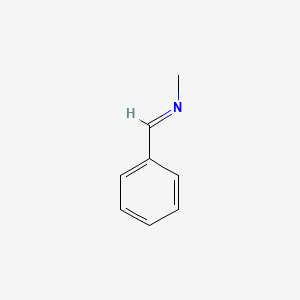

The mode of action of 3,4-Dibromobenzaldehyde is not well-studied. As a benzaldehyde derivative, it may share some of the chemical properties and reactivity of benzaldehyde. The presence of bromine atoms on the benzene ring could significantly alter its reactivity and interactions with biological targets .

Pharmacokinetics

Its bioavailability, metabolism, and excretion patterns would be crucial in understanding its pharmacokinetic profile .

Action Environment

The action of 3,4-Dibromobenzaldehyde can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect its stability, efficacy, and interactions with its targets .

Propriétés

IUPAC Name |

3,4-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYRZXNEFUYFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347481 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromobenzaldehyde | |

CAS RN |

74003-55-7 | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

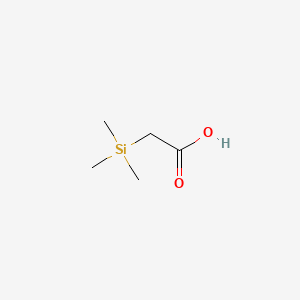

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3,4-Dibromobenzaldehyde in the synthesis of branched π-conjugated systems, and how does its structure contribute to the final product's properties?

A1: 3,4-Dibromobenzaldehyde serves as a crucial building block in the iterative synthesis of branched π-conjugated systems. [] The research utilizes a metal-catalyzed cross-coupling reaction between a terminal alkyne and 3,4-Dibromobenzaldehyde. The bromine atoms in the 3 and 4 positions of the benzaldehyde ring provide sites for further functionalization. This allows for the attachment of additional phenyl units through subsequent reactions, ultimately contributing to the extended π-conjugation in the final branched molecules. [] The specific positioning of the bromine atoms in 3,4-Dibromobenzaldehyde, as opposed to other isomers, influences the final arrangement of the phenyl units, directly affecting the optical properties of the synthesized branched π-conjugated systems. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.